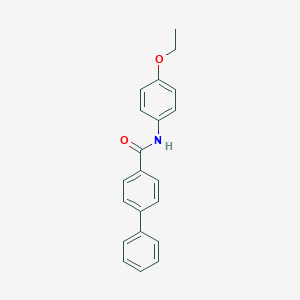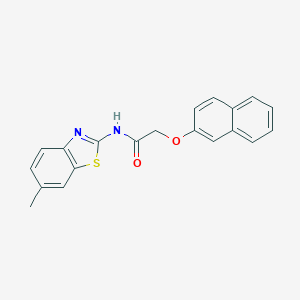![molecular formula C19H17ClN4O2S B291976 N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291976.png)
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
作用机制
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea targets SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon binding to the B-cell receptor, SYK is activated and initiates downstream signaling pathways that lead to B-cell proliferation and survival. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea inhibits SYK phosphorylation and downstream signaling, leading to apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In clinical trials, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has shown promising results in patients with CLL, MCL, and DLBCL, with manageable toxicity profiles.
实验室实验的优点和局限性
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has several advantages for lab experiments, including its potency and selectivity for SYK, as well as its favorable pharmacokinetic properties. However, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for the development of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea and other SYK inhibitors. One area of research is the identification of biomarkers that can predict response to SYK inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of SYK inhibitors. Additionally, there is ongoing research into the potential use of SYK inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.
合成方法
The synthesis of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea involves a multi-step process that begins with the reaction of 4-chlorophenylhydrazine with 2-phenyl-2-(thiophen-2-yl)acetonitrile to form 4-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid), which is then converted to N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea by reaction with methyl isocyanate.
科学研究应用
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.
属性
分子式 |
C19H17ClN4O2S |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
2-[4-(4-chlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-21-18(26)23-17(25)12-27-19-22-16(13-7-9-14(20)10-8-13)11-24(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,21,23,25,26) |
InChI 键 |
AENBKHALUBTKNM-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)








